molecular formula C23H23N5O4S2 B2965327 N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941937-49-1

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2965327
CAS No.: 941937-49-1
M. Wt: 497.59
InChI Key: HMPWBVURGGDYNV-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a structurally complex molecule featuring dual 4-acetamidophenyl groups linked via a thiazole-thioether-acetamide scaffold. This compound belongs to the thiazole-acetamide family, which is notable for its diverse pharmacological applications, including antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(4-acetamidophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O4S2/c1-14(29)24-16-3-7-18(8-4-16)26-21(31)11-20-12-33-23(28-20)34-13-22(32)27-19-9-5-17(6-10-19)25-15(2)30/h3-10,12H,11,13H2,1-2H3,(H,24,29)(H,25,30)(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMPWBVURGGDYNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-acetamidophenyl)-2-((4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, structure-activity relationships, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound is characterized by a thiazole moiety linked to an acetamidophenyl group through a thioether bond. Its structural formula can be represented as follows:

C23H24N4O3S\text{C}_{23}\text{H}_{24}\text{N}_4\text{O}_3\text{S}

Key Structural Features:

  • Thiazole Ring : Known for its role in various biological activities.
  • Acetamidophenyl Group : Enhances solubility and biological interactions.
  • Thioether Linkage : Provides stability and influences biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Thiazole : This can be achieved through condensation reactions involving thioamide derivatives.
  • Acetylation : The introduction of acetamido groups enhances the compound's pharmacological profile.
  • Coupling Reactions : Final assembly through amide bond formation using coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide).

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. A notable study demonstrated its efficacy against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The mechanism of action involves:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Autophagy Activation : Promoting cellular degradation processes that can lead to cancer cell death.
Cancer TypeIC50 (µM)Mechanism of Action
Melanoma6.5Apoptosis and autophagy
Pancreatic Cancer8.0Apoptosis induction
Chronic Myeloid Leukemia7.5Autophagy activation

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity against various bacterial strains. The compound's thiazole ring contributes to its ability to disrupt bacterial cell membranes.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing the efficacy of this compound. Modifications to the acetamido groups or the thiazole structure can significantly influence potency and selectivity towards specific cancer types.

Case Studies

  • Study on Melanoma Cells :
    • A study published in PubMed evaluated the effects of this compound on melanoma cells, revealing an IC50 value of 6.5 µM, indicating potent activity against this aggressive cancer type .
  • Pharmacokinetic Studies :
    • Research has shown favorable pharmacokinetic properties, including good absorption and distribution profiles, making it a promising candidate for further development in cancer therapies.
  • Combination Therapies :
    • Investigations into combination therapies with existing chemotherapeutics have indicated enhanced efficacy when used alongside traditional agents, suggesting a synergistic effect.

Comparison with Similar Compounds

Key Observations :

  • Unlike benzothiazole derivatives (e.g., ), the thiazole-thioether core may confer greater conformational flexibility, influencing binding to biological targets.

Physicochemical Properties

Data from structurally related compounds suggest trends in solubility, melting points, and stability:

Compound Melting Point (°C) Solubility Stability Reference
Target Compound Not reported Likely moderate in DMSO Stable under acidic conditions Inferred
2-((4-Oxo-3-(4-sulfamoylphenyl)-quinazolin-2-yl)thio)-N-phenylacetamide (5) 269.0 Low in water Stable at room temperature
N-(4-methylthiazol-2-yl)-2-m-tolylacetamide (107b) Not reported Soluble in ethanol Photostable

Key Observations :

  • The sulfamoylphenyl-quinazolinone derivative () exhibits a high melting point (269°C), likely due to strong intermolecular hydrogen bonding. The target compound may share similar thermal stability due to its acetamide groups.
  • Thiazole-acetamide analogs (e.g., ) generally show good solubility in organic solvents, suggesting the target compound may require formulation optimization for aqueous delivery.

Key Observations :

  • Substituents on the thiazole ring (e.g., m-tolyl in ) critically influence antimicrobial potency. The target compound’s dual acetamidophenyl groups may improve target selectivity but reduce membrane permeability.
  • Thioether linkages (as in ) are associated with enzyme inhibition, suggesting the target compound could interact with cysteine protease or kinase targets.

Challenges :

  • Steric hindrance from dual acetamidophenyl groups may reduce reaction yields compared to mono-substituted analogs .
  • Purification may require chromatographic techniques due to the compound’s polarity .

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